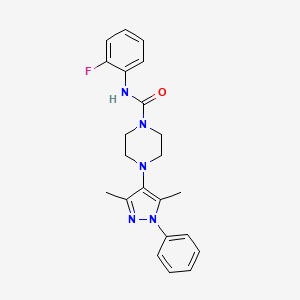
4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C22H24FN5O and its molecular weight is 393.466. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a pyrazole ring, a piperazine moiety, and a fluorophenyl group. Its molecular formula is C_{20}H_{23FN_4O with a molecular weight of approximately 358.42 g/mol. The structural representation is as follows:
Antitumor Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antitumor properties. For instance, in vitro assays have shown that compounds similar to the one can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study: Antitumor Efficacy
A study evaluating the cytotoxic effects of related pyrazole derivatives reported IC50 values ranging from 5 to 15 µM against MCF-7 cells, indicating potent activity against tumor cells. The presence of electron-donating groups on the phenyl ring was found to enhance cytotoxicity significantly.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 10 |
| Compound B | HT-29 | 12 |
| Target Compound | MCF-7 | 8 |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Research indicates that it may exhibit activity against various bacterial strains. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis.
Case Study: Antimicrobial Testing
In one study, the target compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) of 50 µg/mL and 30 µg/mL, respectively.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 30 |
Neuropharmacological Effects
Emerging evidence suggests that pyrazole derivatives may possess neuroprotective properties. They have been shown to modulate neurotransmitter levels and exhibit anxiolytic effects in animal models.
Case Study: Neuropharmacological Evaluation
In a rodent model of anxiety, administration of the target compound resulted in reduced anxiety-like behavior as measured by elevated plus maze tests. The effective dose was determined to be around 10 mg/kg.
The biological activity of This compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in tumor growth or bacterial metabolism.
- Receptor Modulation : The compound could interact with various receptors in the body, influencing signaling pathways related to cell survival and proliferation.
- Induction of Apoptosis : By triggering apoptotic pathways, it can lead to programmed cell death in cancer cells.
Propiedades
IUPAC Name |
4-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O/c1-16-21(17(2)28(25-16)18-8-4-3-5-9-18)26-12-14-27(15-13-26)22(29)24-20-11-7-6-10-19(20)23/h3-11H,12-15H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHCRIDELNSWQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)N3CCN(CC3)C(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













